7-Chloro-1,6-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

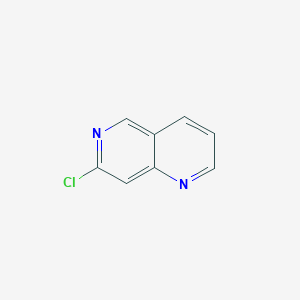

7-Chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that consist of two fused pyridine rings. The 7-chloro substitution on the naphthyridine ring adds unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-naphthyridine, 7-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core. The chlorination at the 7-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of 1,6-naphthyridine, 7-chloro- may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 7 is highly susceptible to nucleophilic substitution, driven by the electron-withdrawing nature of the naphthyridine ring.

Reaction Mechanism

The substitution proceeds via a concerted mechanism, where a nucleophile attacks the electrophilic carbon (C-7) while the chloride ion departs. This is facilitated by the aromatic ring’s electron-deficient environment.

Reagents and Conditions

| Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| Sodium methoxide | DMF | 80–100 | 7-Methoxy-1,6-naphthyridine |

| Potassium tert-butoxide | DMSO | 50–70 | 7-tert-Butoxy-1,6-naphthyridine |

Scalability

Industrial processes employ continuous flow reactors to optimize reaction efficiency, achieving yields up to 85% under controlled conditions.

Oxidation Reactions

Oxidation introduces functional groups such as hydroxyl or carbonyl moieties, expanding the compound’s synthetic utility.

Key Reagents

-

Potassium permanganate (acidic conditions)

-

Chromium trioxide (basic conditions)

Mechanism

The naphthyridine ring undergoes electrophilic attack, leading to the formation of reactive intermediates that stabilize through resonance. This results in the oxidation of substituents or ring positions.

Product Examples

-

Oxidation of the cyclopentyloxy substituent yields 7-chloro-1,6-naphthyridine-3-carboxylic acid .

-

Over-oxidation under strong acidic conditions generates 1,6-naphthyridine-7,8-dione .

Reduction Reactions

Reduction modifies the naphthyridine framework or its substituents, enabling access to diverse analogues.

Common Reducing Agents

| Agent | Solvent | Reaction Outcome |

|---|---|---|

| Sodium borohydride | Ethanol | Reduction of carbonyl groups |

| Lithium aluminum hydride | THF | Ring hydrogenation (partial) |

Mechanism

Reduction targets the naphthyridine’s conjugated π-system, leading to hydrogenation of double bonds or reduction of substituent functional groups.

Research Implications

The compound’s reactivity profile supports its use in:

-

Medicinal chemistry : Synthesis of antibacterial agents targeting DNA gyrase.

-

Materials science : Functionalization for optoelectronic applications via substituent modification.

This versatility underscores its potential in drug discovery and advanced material development.

科学的研究の応用

Synthesis and Chemical Properties

7-Chloro-1,6-naphthyridine is a heterocyclic compound characterized by a chlorine atom at the 7-position of the naphthyridine ring. This compound can be synthesized through various chemical pathways, often involving nucleophilic substitutions and cyclization reactions. The synthetic routes are crucial as they determine the purity and yield of the compound, which are essential for subsequent applications.

Anticancer Activity

Research has shown that derivatives of naphthyridine exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. Aaptamine, a derivative of naphthyridine, has shown IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines, indicating its potential as an anticancer agent .

The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways such as the PI3K/AKT pathway .

Antimicrobial Properties

This compound has also been recognized for its antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the cycloalkyl groups can significantly enhance antibacterial potency .

Material Science Applications

In addition to biological applications, this compound serves as a building block for advanced materials with specific properties such as conductivity and fluorescence. The compound's ability to form complexes with transition metals enhances its utility in creating novel materials for electronic applications .

Anticancer Efficacy Case Study

Aaptamine's efficacy against cancer cells exemplifies the potential of naphthyridine derivatives in oncology. In vitro studies have demonstrated that it induces G1 cell cycle arrest and downregulates proteins involved in tumor progression . This case study highlights the importance of structural modifications in enhancing therapeutic efficacy.

Antibacterial Efficacy Case Study

Another case study focused on the antibacterial properties of naphthyridine derivatives showed promising results against various bacterial strains. The effectiveness varied based on structural modifications, emphasizing the need for continued research into optimizing these compounds for clinical use .

作用機序

The mechanism of action of 1,6-naphthyridine, 7-chloro- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

類似化合物との比較

7-Chloro-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

1,5-Naphthyridine: Similar in structure but with nitrogen atoms at different positions, leading to different chemical properties and reactivity.

1,8-Naphthyridine: Another isomer with distinct biological activities and applications.

Benzo[h][1,6]naphthyridine: A fused-ring system with additional aromaticity, used in different medicinal and material applications.

The uniqueness of 1,6-naphthyridine, 7-chloro- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications .

特性

IUPAC Name |

7-chloro-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYYMFMRGZRUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。